molecular formula C12H22CaO12 B15282577 Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate

Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate

Katalognummer: B15282577
Molekulargewicht: 398.37 g/mol
InChI-Schlüssel: JDNCPQAABKGYIO-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate is a chemical compound with the molecular formula C12H22CaO12 and a molecular weight of 398.37 g/mol . This compound is known for its unique structure, which includes multiple hydroxyl groups and a calcium ion, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate typically involves the reaction of 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid with a calcium salt, such as calcium carbonate or calcium hydroxide. The reaction is usually carried out in an aqueous medium at room temperature, allowing the calcium ion to coordinate with the carboxylate and hydroxyl groups of the organic molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and filtration are employed to isolate and purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate involves its interaction with calcium-binding proteins and enzymes. The compound can modulate calcium signaling pathways by influencing the concentration of free calcium ions in biological systems. This modulation affects various cellular processes, including muscle contraction, neurotransmitter release, and enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Calcium Gluconate: Another calcium salt used for calcium supplementation.

    Calcium Lactate: Commonly used in food and pharmaceutical industries for calcium fortification.

    Calcium Citrate: Known for its high bioavailability and used in dietary supplements.

Uniqueness

Calcium 2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate is unique due to its specific structure, which includes multiple hydroxyl groups and a calcium ion. This structure allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in both research and industrial applications .

Eigenschaften

Molekularformel

C12H22CaO12

Molekulargewicht

398.37 g/mol

IUPAC-Name

calcium;2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate

InChI

InChI=1S/2C6H12O6.Ca/c2*7-2-4(9)1-6(12,3-8)5(10)11;/h2*4,7-9,12H,1-3H2,(H,10,11);/q;;+2/p-2

InChI-Schlüssel

JDNCPQAABKGYIO-UHFFFAOYSA-L

Kanonische SMILES

C(C(CO)O)C(CO)(C(=O)[O-])O.C(C(CO)O)C(CO)(C(=O)[O-])O.[Ca+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.